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Compound of Interest

Compound Name: (2-Bromo-6-fluorophenyl)methanol

Cat. No.: B591543

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-6-fluorophenyl)methanol is a halogenated aromatic alcohol with potential
applications as a building block in the synthesis of more complex molecules, particularly in the
fields of medicinal chemistry and materials science. Its structural features, including the
presence of bromine and fluorine atoms on the phenyl ring, impart unique electronic properties
and potential for diverse chemical transformations. This technical guide provides a
comprehensive overview of the structural elucidation of (2--Bromo-6-fluorophenyl)methanol,
detailing its synthesis, purification, and spectroscopic characterization. While a complete set of
experimental spectroscopic data is not publicly available, this guide presents the known data
and provides predicted values for the missing information, alongside a general workflow for the
structural determination of novel small molecules.

Physicochemical Properties

The fundamental physicochemical properties of (2-Bromo-6-fluorophenyl)methanol are
summarized in the table below. This data is essential for its handling, storage, and use in
chemical reactions.
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Property Value

CAS Number 261723-33-5
Molecular Formula C7HeBrFO
Molecular Weight 205.03 g/mol
Appearance White to yellow solid
Melting Point 40-60 °C

Boiling Point (Predicted) 256.7 £ 25.0 °C
Density (Predicted) 1.658 + 0.06 g/cm?3

Synthesis and Purification

The most common laboratory synthesis of (2-Bromo-6-fluorophenyl)methanol involves the
reduction of the corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde.

Experimental Protocol: Synthesis

Reaction: Reduction of 2-Bromo-6-fluorobenzaldehyde
Reagents and Materials:

e 2-Bromo-6-fluorobenzaldehyde

e Sodium borohydride (NaBHa)

e Methanol (MeOH)

o Ethyl acetate (EtOAC)

o Water (Hz20)

 Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
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¢ Round-bottom flask

e Magnetic stirrer and stir bar

e |ce bath

 Rotary evaporator

e Separatory funnel

Procedure:

 In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-
fluorobenzaldehyde (1.0 equivalent) in methanol.

e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution.
The addition should be controlled to manage the exothermic reaction and gas evolution.

 After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes,
then warm to room temperature and stir for 1-2 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, carefully quench the reaction by the slow addition of water.

 Remove the methanol under reduced pressure using a rotary evaporator.

» To the resulting aqueous residue, add ethyl acetate to extract the product.

o Transfer the mixture to a separatory funnel and separate the organic layer.

e Wash the organic layer sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude (2-Bromo-6-fluorophenyl)methanol.
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Experimental Protocol: Purification

The crude product can be purified by column chromatography to obtain the pure alcohol.

Materials:

Silica gel (for column chromatography)

Hexane

Ethyl acetate

TLC plates and developing chamber

Glass column for chromatography

Procedure:

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.

» Dissolve the crude (2-Bromo-6-fluorophenyl)methanol in a minimal amount of a suitable
solvent (e.g., dichloromethane or the eluent).

o Load the sample onto the top of the silica gel column.

» Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity
mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

e Collect fractions and monitor them by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent under reduced pressure to yield purified
(2-Bromo-6-fluorophenyl)methanol.

Structural Elucidation Workflow

The definitive identification of a chemical compound relies on a systematic workflow that
integrates various analytical techniques. The following diagram illustrates a general process for
the structural elucidation of a small molecule like (2-Bromo-6-fluorophenyl)methanol.
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General Workflow for Structural Elucidation
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Caption: A logical workflow for the synthesis, purification, and structural elucidation of a small
organic molecule.

Spectroscopic Data and Analysis
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Spectroscopic analysis is paramount for the unambiguous determination of a molecule's
structure. Below is a summary of the available and predicted spectroscopic data for (2-Bromo-
6-fluorophenyl)methanol.

'H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (*H NMR) spectrum provides information about the
number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.40 d 1H Ar-H
~7.18 m 1H Ar-H
~7.07 t 1H Ar-H
~4.86 S 2H -CH20H
~2.0-3.0 (broad) s 1H -OH

Note: The 'H NMR data is based on reported values. The chemical shift of the hydroxyl proton
can vary depending on the solvent and concentration.

3C NMR Spectroscopy (Predicted)

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy identifies the different
carbon environments within a molecule. As experimental data is not readily available, the
following are predicted chemical shifts.
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Chemical Shift (8) ppm Assighment
~160-163 (d, J = 245 Hz) C-F
~135-138 C-Br
~130-132 Ar-C
~128-130 Ar-CH
~125-127 Ar-CH
~115-117 (d, J = 20 Hz) Ar-CH
~60-65 -CH20H

Disclaimer: These are predicted values and may differ from experimental results. The coupling

constant (J) for the carbon attached to fluorine is an estimate.

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for (2-Bromo-6-

fluorophenyl)methanol.

Wavenumber (cm~?) Intensity Assignment

~3200-3600 Broad O-H stretch (alcohol)
~3000-3100 Medium C-H stretch (aromatic)
~2850-2960 Medium C-H stretch (aliphatic)
~1570-1600 Medium-Strong C=C stretch (aromatic)
~1450-1480 Medium-Strong C=C stretch (aromatic)
~1200-1250 Strong C-F stretch

~1000-1050 Strong C-O stretch (primary alcohol)
~550-650 Medium C-Br stretch
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Disclaimer: These are characteristic absorption ranges and the exact peak positions may vary.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule.

miz Interpretation

[M]* Molecular ion peak (presence of Br

204/206 isotopes)
187/189 [M-OH]*
125 [M-Br-H.0]*
o [CeHaF]*

Disclaimer: The fragmentation pattern is a prediction and the relative intensities of the peaks
would be determined experimentally.

Conclusion

This technical guide has outlined the key aspects of the structural elucidation of (2-Bromo-6-
fluorophenyl)methanol. While a complete experimental dataset is not publicly available, the
provided information on its synthesis, purification, and known spectroscopic data,
supplemented with predicted values, offers a solid foundation for researchers. The included
general workflow for structural elucidation serves as a valuable roadmap for the
characterization of this and other novel small molecules. Further experimental investigation is
required to confirm the predicted spectroscopic data and to fully explore the chemical reactivity
and potential applications of this compound in drug discovery and materials science.

 To cite this document: BenchChem. [Structural Elucidation of (2-Bromo-6-
fluorophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591543#structural-elucidation-of-2-bromo-6-
fluorophenyl-methanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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